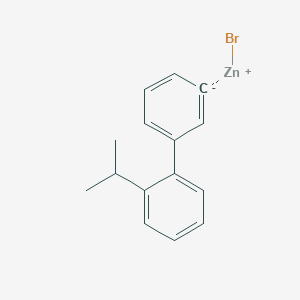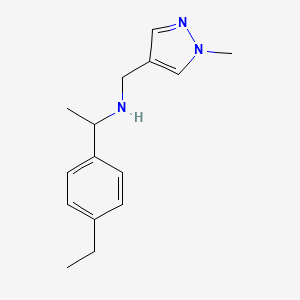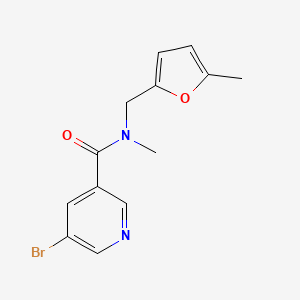
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a chemical compound that belongs to the class of substituted anilines This compound is characterized by the presence of a dichlorophenyl group attached to a dihydropyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 3,4-dichloroaniline with a suitable dihydropyrrole precursor. One common method is the condensation reaction between 3,4-dichloroaniline and a dihydropyrrole derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
化学反応の分析
Types of Reactions
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.
科学的研究の応用
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
類似化合物との比較
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine.
N-(3,4-Dichlorophenyl)carbamic acid methyl ester: Another compound with a dichlorophenyl group, used in different applications.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): An herbicide with a similar dichlorophenyl structure.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a dihydropyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H10Cl2N2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C10H10Cl2N2/c11-8-4-3-7(6-9(8)12)14-10-2-1-5-13-10/h3-4,6H,1-2,5H2,(H,13,14) |
InChIキー |
QJYDWXXPXYARJI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



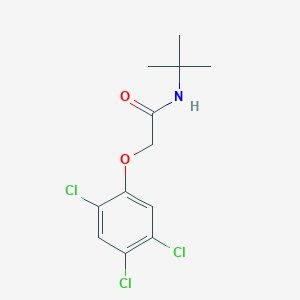
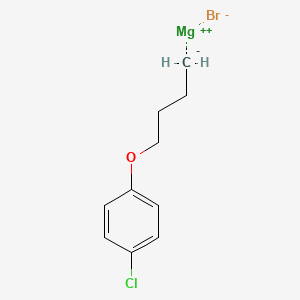
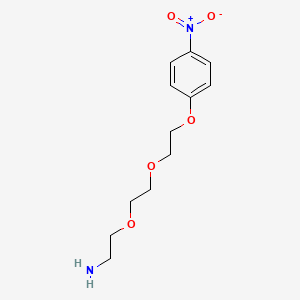
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
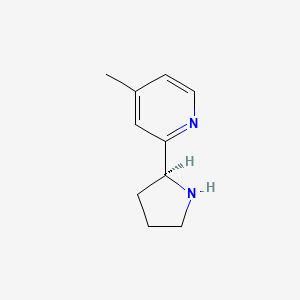
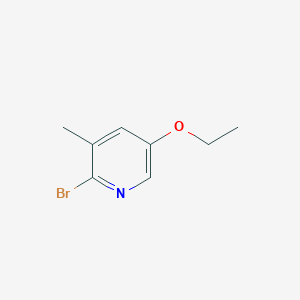
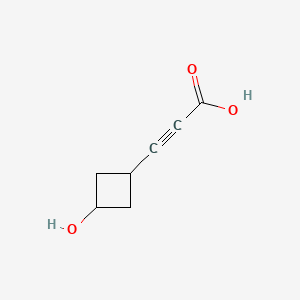
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
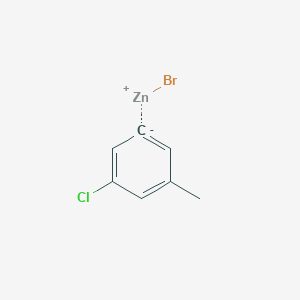
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
